

6-Fluoro-2-mercaptopbenzothiazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Fluoro-2-mercaptopbenzothiazole

Cat. No.: B1301866

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CAS Number: 80087-71-4

This technical guide provides an in-depth overview of **6-Fluoro-2-mercaptopbenzothiazole**, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering available data on its synthesis, properties, and potential biological activities, while also highlighting areas where specific data is currently limited.

Core Compound Information

6-Fluoro-2-mercaptopbenzothiazole is a derivative of the versatile 2-mercaptopbenzothiazole scaffold. The introduction of a fluorine atom at the 6-position of the benzothiazole ring can significantly influence its physicochemical properties and biological activity. Fluorine's high electronegativity and ability to form strong bonds with carbon can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.

While specific experimental data for **6-Fluoro-2-mercaptopbenzothiazole** is not extensively available in the public domain, this guide compiles information from related compounds and general synthetic methodologies to provide a foundational understanding for researchers.

Physicochemical Properties

Quantitative physicochemical data for **6-Fluoro-2-mercaptopbenzothiazole** is not readily available in published literature. However, the properties of the parent compound, 2-

mercaptobenzothiazole, can serve as a useful reference point. It is anticipated that the introduction of the fluorine atom will alter these properties, for instance, potentially increasing the melting point and affecting solubility.

Table 1: Physicochemical Properties of 2-Mercaptobenzothiazole (CAS 149-30-4) for Reference

Property	Value
Molecular Formula	C ₇ H ₅ NS ₂
Molecular Weight	167.25 g/mol
Melting Point	177-181 °C
Boiling Point	Decomposes above 260 °C
Solubility	Insoluble in water and gasoline; soluble in ethanol, diethyl ether, acetone, ethyl acetate, benzene, chloroform, and dilute alkali solutions.
pKa	Data not readily available

Note: This data is for the non-fluorinated parent compound and should be used as an estimate only.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Fluoro-2-mercaptobenzothiazole** is not explicitly described in the reviewed literature. However, general synthetic routes to substituted 2-mercaptobenzothiazoles are well-established. One common method involves the reaction of a corresponding aniline derivative with carbon disulfide and sulfur. Another prevalent method is the reaction of an ortho-haloaniline with carbon disulfide in the presence of a base.

Representative Experimental Protocol: Synthesis of a Substituted 2-Mercaptobenzothiazole

This protocol is a generalized procedure based on the synthesis of related compounds and may require optimization for **6-Fluoro-2-mercaptobenzothiazole**.

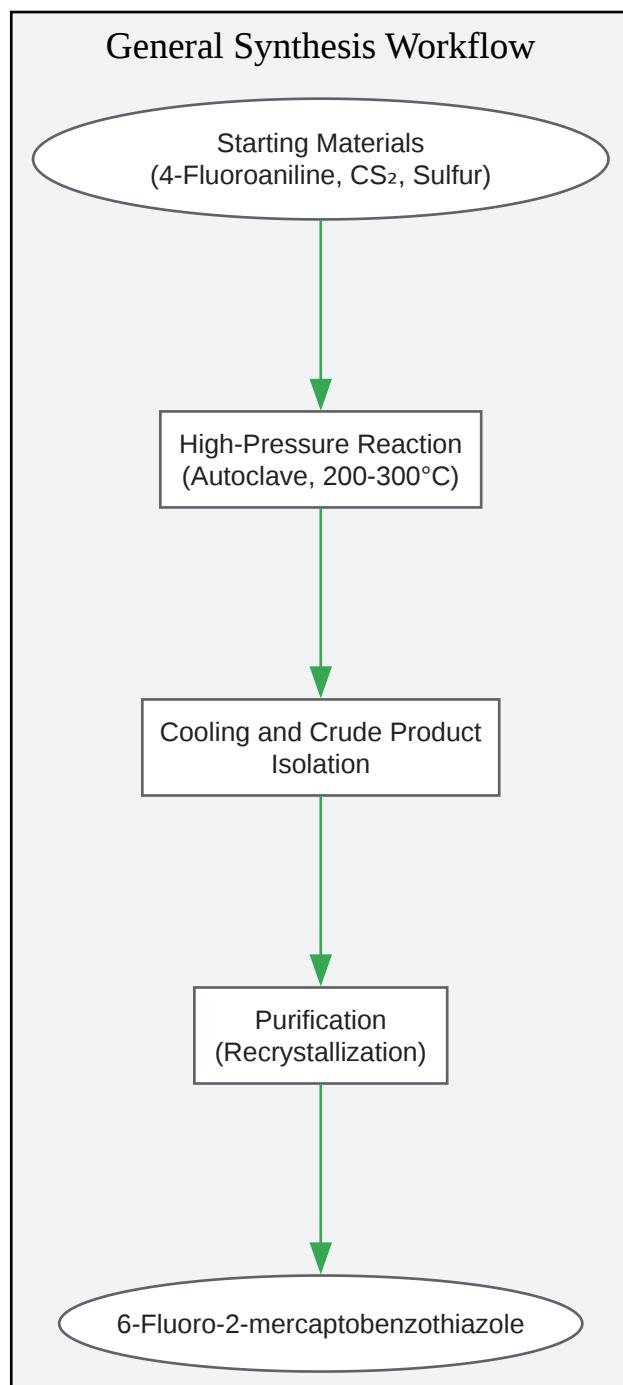
Materials:

- 4-Fluoroaniline
- Carbon disulfide (CS₂)
- Sulfur (S)
- Solvent (e.g., N,N-dimethylformamide or a high-boiling point solvent)
- Autoclave or high-pressure reactor

Procedure:

- In a high-pressure reactor, combine 4-fluoroaniline, carbon disulfide, and elemental sulfur in appropriate stoichiometric ratios.
- The reaction mixture is heated under pressure. Typical reaction temperatures can range from 200 to 300°C, and pressures can be in the range of several megapascals (MPa).
- The reaction is maintained at the elevated temperature and pressure for several hours to ensure completion.
- After cooling the reactor to room temperature, the crude product is collected.
- Purification of the crude product can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified **6-Fluoro-2-mercaptobenzothiazole**.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as it involves flammable and toxic reagents (carbon disulfide) and requires high-pressure equipment.



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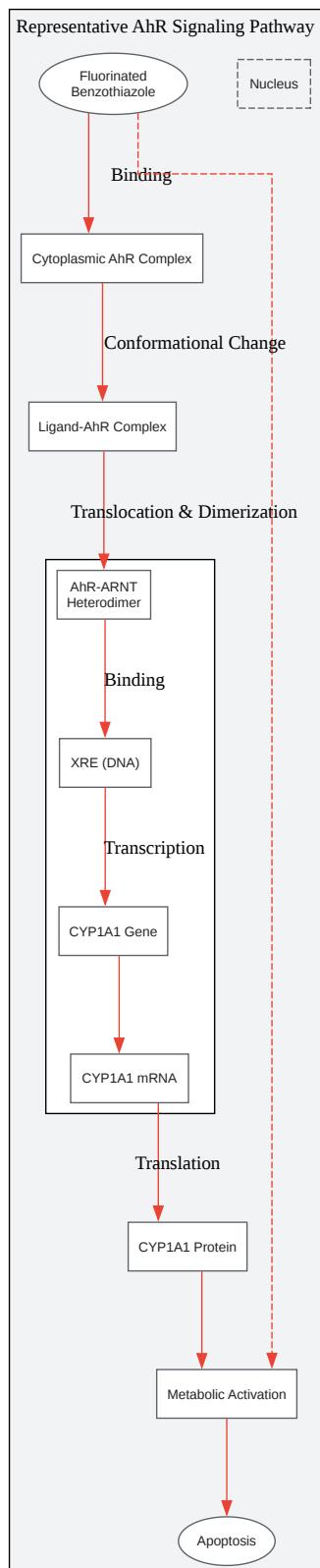
A generalized workflow for the synthesis of **6-Fluoro-2-mercaptobenzothiazole**.

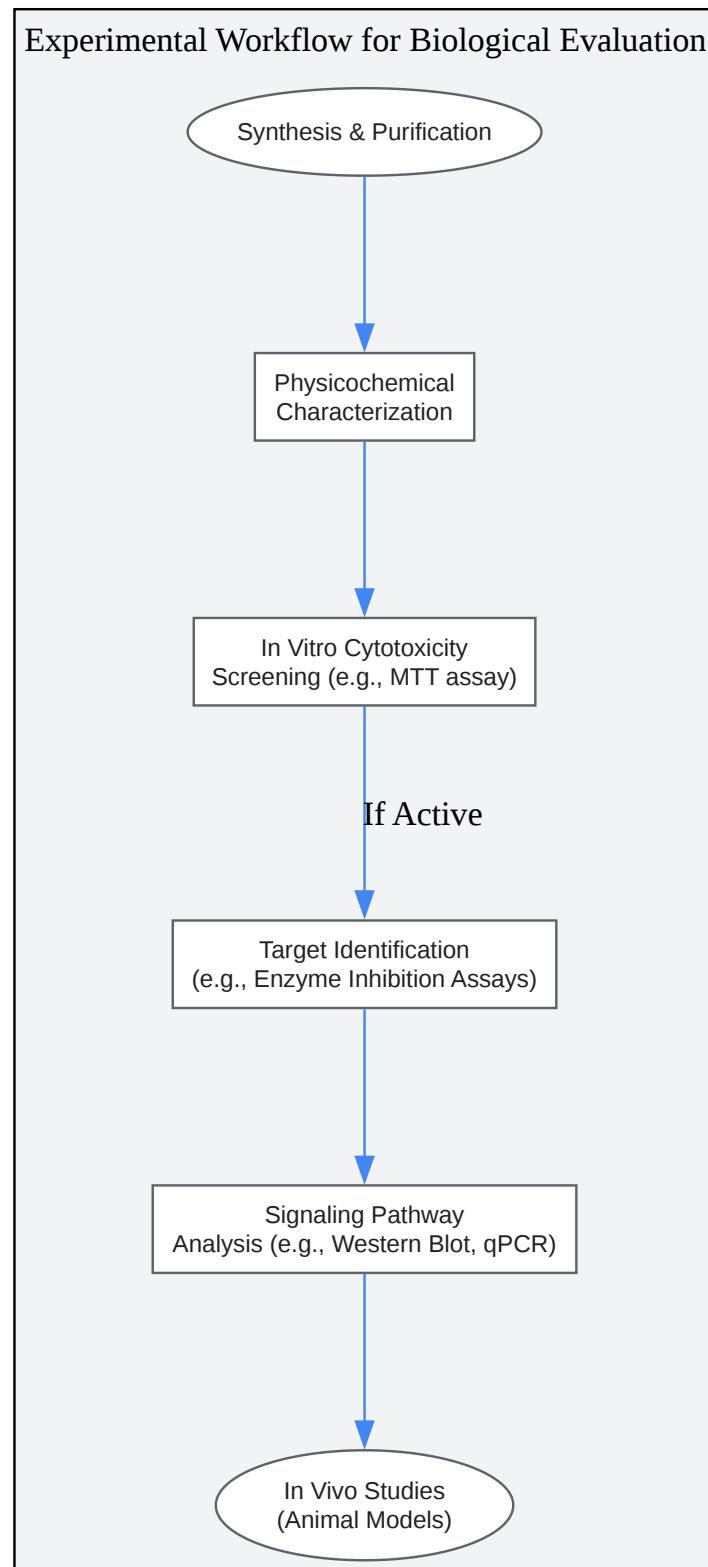
Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity and signaling pathways of **6-Fluoro-2-mercaptobenzothiazole** are limited, research on other fluorinated benzothiazole derivatives provides valuable insights into its potential as a therapeutic agent.

Fluorinated benzothiazoles have been investigated for their potent antitumor activity.^[1] Some of these compounds have been shown to exert their effects through the induction of cytochrome P450 1A1 (CYP1A1) expression.^[1] This induction is often mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.^[2]

Upon entering the cell, the benzothiazole derivative can bind to the AhR, which is located in the cytoplasm as part of a protein complex. This binding event causes the dissociation of the complex and the translocation of the ligand-AhR unit into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes, including CYP1A1, leading to their increased transcription. The resulting increase in CYP1A1 enzyme levels can lead to the metabolic activation of the benzothiazole into a cytotoxic species within cancer cells, ultimately inducing apoptosis.





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- 2. Induction of cytochrome P4501A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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